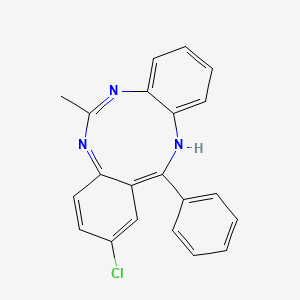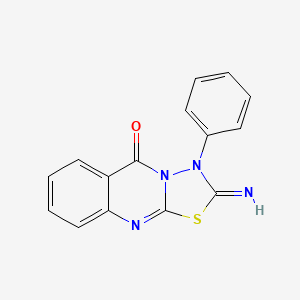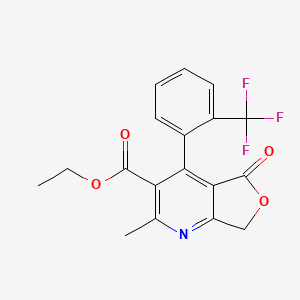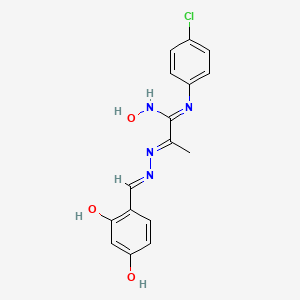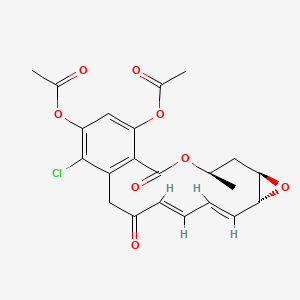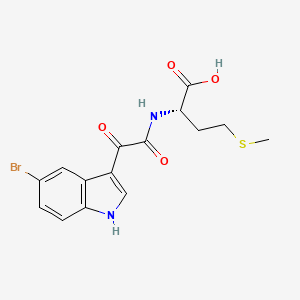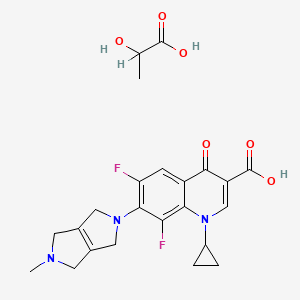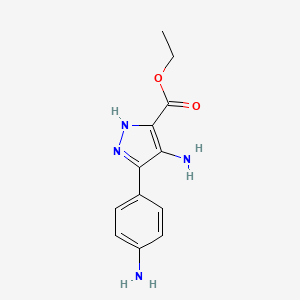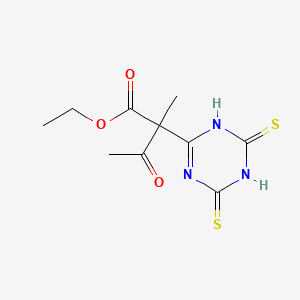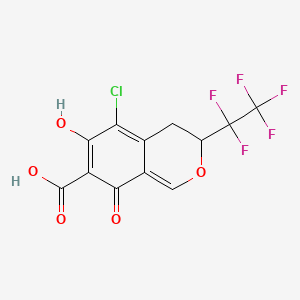
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- is a complex organogermanium compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves multiple steps, including the introduction of germanium into the organic framework. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of germanium.
Reduction: Reduction reactions can alter the oxidation state of germanium and other elements within the compound.
Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of germanium, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organogermanium compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 8,8-bis(4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl)-
- 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine,8-[[2-[(3-aminopropyl)amino]ethyl]thio]-8-[4,5-dihydro-2-(1-naphthalenylmethyl)-1H-imidazol-1-yl]-,heptahydrochloride
Uniqueness
The uniqueness of 7,9-Dithia-4,12-diaza-8-germapentadecane-1,15-diamine, 6,10-dimethyl-8,8-bis(3-methylbutyl)- lies in its specific structural arrangement and the presence of germanium, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for specific research and industrial applications.
Properties
CAS No. |
120626-98-4 |
|---|---|
Molecular Formula |
C22H52GeN4S2 |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
N'-[2-[1-(3-aminopropylamino)propan-2-ylsulfanyl-bis(3-methylbutyl)germyl]sulfanylpropyl]propane-1,3-diamine |
InChI |
InChI=1S/C22H52GeN4S2/c1-19(2)9-11-23(12-10-20(3)4,28-21(5)17-26-15-7-13-24)29-22(6)18-27-16-8-14-25/h19-22,26-27H,7-18,24-25H2,1-6H3 |
InChI Key |
AYCIAYKDGXXRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC[Ge](CCC(C)C)(SC(C)CNCCCN)SC(C)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


